7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, substituted with a 2,3-dichlorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,3-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the dichlorophenyl group is introduced to the core structure.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a suitable thiol reagent is used under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various positions on the compound, potentially altering the aromaticity or introducing new functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolo and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Pharmacology: The compound’s pharmacokinetic and pharmacodynamic properties are investigated to understand its behavior in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Interference: Disrupting key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-d]pyrimidin-6(7H)-one
- 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrazolo[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H9Cl2N5OS |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
11-(2,3-dichlorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C15H9Cl2N5OS/c1-24-15-19-14-18-7-8-10(22(14)20-15)5-6-21(13(8)23)11-4-2-3-9(16)12(11)17/h2-7H,1H3 |
InChI Key |
IVRIGHFRKSAQBI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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